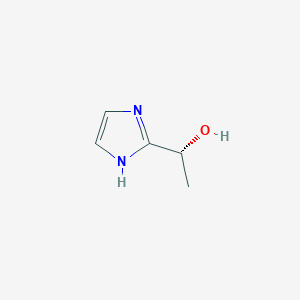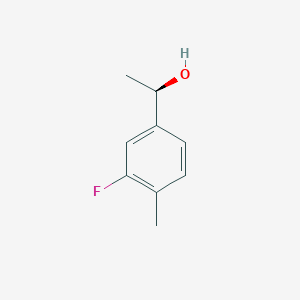
(R)-1-(3-Fluoro-4-methylphenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(3-Fluoro-4-methylphenyl)ethan-1-ol is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, along with a hydroxyl group attached to an ethan-1-ol backbone. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Fluoro-4-methylphenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, ®-1-(3-Fluoro-4-methylphenyl)ethanone, using a chiral reducing agent. Commonly used reducing agents include borane complexes or chiral catalysts such as oxazaborolidine. The reaction is usually carried out under mild conditions, often at room temperature, to ensure high enantioselectivity.
Industrial Production Methods
Industrial production of ®-1-(3-Fluoro-4-methylphenyl)ethan-1-ol may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of chiral catalysts in large-scale production ensures the consistent production of the desired enantiomer with high purity.
化学反応の分析
Types of Reactions
®-1-(3-Fluoro-4-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced further to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: ®-1-(3-Fluoro-4-methylphenyl)ethanone
Reduction: ®-1-(3-Fluoro-4-methylphenyl)ethane
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
®-1-(3-Fluoro-4-methylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
作用機序
The mechanism of action of ®-1-(3-Fluoro-4-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating the activity of these targets, leading to various biological responses.
類似化合物との比較
Similar Compounds
- ®-1-(3-Fluoro-4-methylphenyl)ethanone
- ®-1-(3-Fluoro-4-methylphenyl)ethane
- ®-1-(3-Fluoro-4-methylphenyl)ethanol
Uniqueness
®-1-(3-Fluoro-4-methylphenyl)ethan-1-ol is unique due to its chiral nature and the presence of both a fluorine atom and a hydroxyl group. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C9H11FO |
|---|---|
分子量 |
154.18 g/mol |
IUPAC名 |
(1R)-1-(3-fluoro-4-methylphenyl)ethanol |
InChI |
InChI=1S/C9H11FO/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5,7,11H,1-2H3/t7-/m1/s1 |
InChIキー |
FHLXVZWMYWRBTO-SSDOTTSWSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)[C@@H](C)O)F |
正規SMILES |
CC1=C(C=C(C=C1)C(C)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


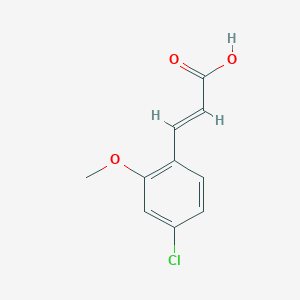
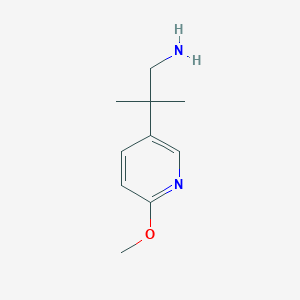
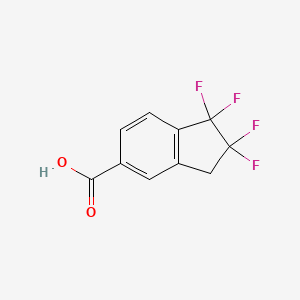
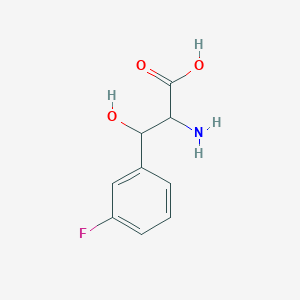
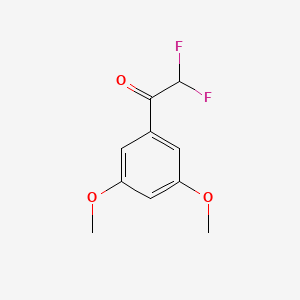
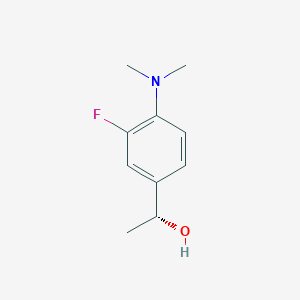
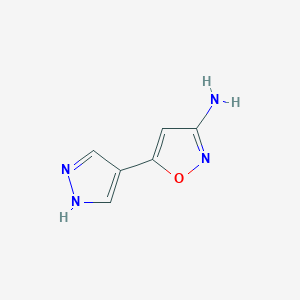
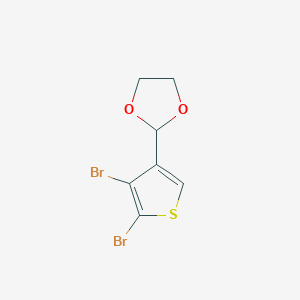
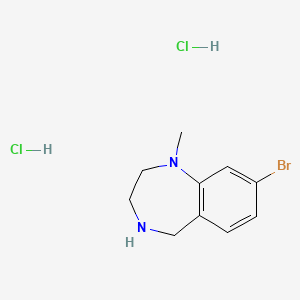
![2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-onedihydrochloride](/img/structure/B13599998.png)
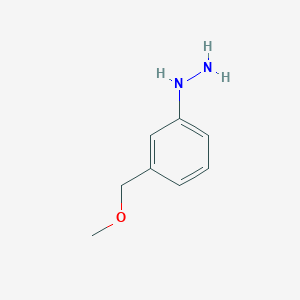
![rac-2-[(1R,2R,4S)-bicyclo[2.2.1]heptan-2-yl]aceticacid,endo](/img/structure/B13600003.png)
![Tert-butyl 3-[(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B13600006.png)
